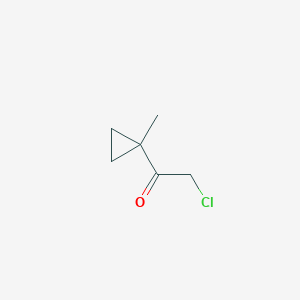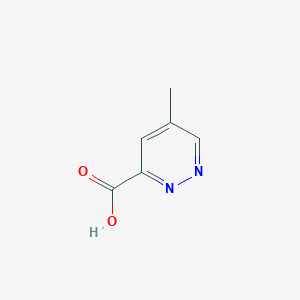
2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride
Vue d'ensemble
Description
2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1268022-67-8 . It has a molecular weight of 230.69 . The IUPAC name for this compound is 2-(2-methoxyethoxy)benzenecarboximidamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Crystallography and Molecular Interactions
Research on related compounds, such as 4-methoxy-N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide, has provided insights into the solid-state structure, showcasing strong intramolecular N-H...N hydrogen bonding and intermolecular hydrogen bonds that link molecules into various arrangements. This understanding is crucial for designing materials with specific properties (Boere et al., 2011).
Solvent Extraction Systems
The development of novel solvent extractants for selective recovery of palladium from spent automotive catalysts has been explored using derivatives of the compound. Such systems are designed for efficient palladium recovery, demonstrating the compound's potential in recycling valuable metals from secondary raw materials (Traeger et al., 2012).
Organogel Formation
Amphiphilic perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups have shown to form fluorescent gels, indicating the compound's utility in designing novel organogels. These gels have applications in creating materials with unique optical properties, demonstrating the compound's relevance in materials science (Wu et al., 2011).
Lithium-Ion Battery Safety
The use of related derivatives, such as 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), as redox shuttle additives in lithium-ion batteries for overcharge protection, highlights the compound's significance in improving battery safety. This application addresses critical issues in the energy storage sector, showcasing the compound's role in enhancing the reliability and safety of lithium-ion batteries (Leonet et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENXHYXXORDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)
![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)




![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)



![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)

